2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclododecanone with methoxyamine hydrochloride to form the corresponding oxime, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired isoindolinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclododecyl-3-oxo-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 2-cyclododecyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclododecyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-cyclododecyl-3-oxo-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a carbonyl group instead of a methoxy group.
Uniqueness
2-cyclododecyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H31NO2 |
---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-cyclododecyl-3-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C21H31NO2/c1-24-21-19-16-12-11-15-18(19)20(23)22(21)17-13-9-7-5-3-2-4-6-8-10-14-17/h11-12,15-17,21H,2-10,13-14H2,1H3 |
InChI-Schlüssel |
VGXDNDRHFPFNLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2=CC=CC=C2C(=O)N1C3CCCCCCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.